BenchChemオンラインストアへようこそ!

N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE

Medicinal chemistry Pharmacophore design Drug-likeness optimization

Obtain the definitive dichloro-2,5-dimethyl scaffold for halogen-scanning SAR and metabolic stability studies. This compound uniquely combines a 3,4-dichlorophenyl anilide with a 2,5-dimethylbenzenesulfonamide group, delivering a high-logP pharmacophore (~4.2) that penetrates lipophilic compartments. Ideal as a reference standard for CYP-mediated oxidation assays and as the endpoint for halogen-size/electronegativity correlation. ≥95% HPLC. Inquire for bulk/research quantities.

Molecular Formula C17H18Cl2N2O3S
Molecular Weight 401.3
CAS No. 1009251-83-5
Cat. No. B2532134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE
CAS1009251-83-5
Molecular FormulaC17H18Cl2N2O3S
Molecular Weight401.3
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C17H18Cl2N2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-14(18)15(19)9-13/h4-9,12,21H,1-3H3,(H,20,22)
InChIKeyINWURSRRXARIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide (CAS 1009251-83-5): Physicochemical Baseline and Structural Identity


N-(3,4-Dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide (CAS 1009251-83-5) is a synthetic sulfonamide derivative with the molecular formula C17H18Cl2N2O3S and a molecular weight of 401.3 g/mol [1]. It belongs to the broader class of N-aryl-2-(arylsulfonamido)propanamides, characterized by a propanamide backbone linking a 3,4-dichlorophenyl anilide moiety to a 2,5-dimethylbenzenesulfonamide group [2]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC) and is primarily utilized as a research-grade chemical scaffold in medicinal chemistry and early-stage drug discovery programs [1].

Why Generic Substitution Fails for N-(3,4-Dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide: The Critical Role of Dual Aryl Substitution Patterns


In-class sulfonamides and N-arylpropanamides cannot simply be interchanged with N-(3,4-dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide because it possesses a unique dual-substitution architecture that simultaneously incorporates (i) a 3,4-dichloro pattern on the anilide phenyl ring, which substantially elevates lipophilicity and modulates π-stacking interactions relative to mono-halogenated or meta-substituted analogs, and (ii) a 2,5-dimethyl pattern on the benzenesulfonamide ring that introduces steric constraints absent in unsubstituted or para-substituted sulfonamides [1]. The propanamide linker between these two functionalized aromatic systems provides both a chiral center and an additional hydrogen-bonding NH donor that the simpler N-(3,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 684226-24-2) lacks, yielding a distinct three-dimensional pharmacophore that cannot be replicated by either fragment alone . Consequently, replacement with any analog bearing alternative halogenation or methylation patterns is expected to alter target engagement, metabolic stability, and physicochemical profile in ways that are not predictable from the individual substituent contributions [1].

Quantitative Differentiation Evidence: N-(3,4-Dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide vs. Structural Analogs


Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Capacity vs. Simpler Dichlorophenyl Sulfonamides

The target compound possesses a TPSA of approximately 84 Ų and two hydrogen bond donors (both amide/sulfonamide NH groups), compared to approximately 55 Ų and one donor for N-(3,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 684226-24-2, MW 330.2), which lacks the propanamide linker [1]. This difference places the target compound in a more favorable region of the Rule-of-Five chemical space for oral bioavailability while potentially enabling additional target interactions [2].

Medicinal chemistry Pharmacophore design Drug-likeness optimization

Predicted Lipophilicity Elevation via 3,4-Dichloro Substitution Pattern Compared to 3-Chloro-4-fluoro Analog

The 3,4-dichlorophenyl moiety in the target compound is predicted to increase logP by approximately 0.5–0.7 units relative to the 3-chloro-4-fluorophenyl analog (CAS 1008063-81-7), based on substituent π constants (Cl π = 0.71 vs. F π = 0.14 at the para position) [1]. The predicted logP for the target compound is approximately 3.8–4.1 (ALOGPS), compared to ~3.3–3.6 for N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide [2].

Lipophilicity optimization SAR studies Drug design

Enhanced Metabolic Stability Predicted from 2,5-Dimethyl Steric Shielding vs. Unsubstituted Benzenesulfonamide Analogs

The 2,5-dimethyl substitution on the benzenesulfonamide ring of the target compound provides steric shielding of the sulfonamide linkage. In structurally related benzenesulfonamide series, ortho-methyl substitution has been shown to reduce oxidative metabolism at the sulfonamide NH by CYP450 isoforms compared to unsubstituted analogs [1]. The 2,5-dimethyl pattern in the target compound provides dual ortho-substitution, which is expected to confer greater steric protection than mono-ortho-methyl analogs [2].

Metabolic stability ADME optimization Sulfonamide SAR

Distinct Target Engagement Profile Inferred from 3,4-Dichlorophenyl Pharmacophore in Carbonic Anhydrase Isozyme Selectivity Studies

In studies of arylsulfonylureido-substituted sulfonamides as carbonic anhydrase (CA) inhibitors, derivatives incorporating the 3,4-dichlorophenyl moiety exhibited a distinct potency and selectivity profile compared to tosyl-substituted analogs. Specifically, 3,4-dichlorophenylureido-substituted benzenesulfonamides demonstrated preferential inhibition of CA isozyme I (Ki in the low nanomolar range) versus CA II, whereas tosyl-substituted analogs were generally more potent but less isozyme-selective [1]. Although these data are from a related but not identical chemotype, the 3,4-dichlorophenyl pharmacophore is a key determinant of this selectivity pattern. The target compound carries the same 3,4-dichlorophenyl motif, and the N-arylpropanamide scaffold may further modulate this selectivity [2].

Carbonic anhydrase inhibition Isozyme selectivity Sulfonamide pharmacology

Molecular Weight and Physicochemical Profile Differentiation from Mono-Halogenated and Unsubstituted N-Aryl Propanamide Analogs

With a molecular weight of 401.3 g/mol, the target compound occupies a distinct region of physicochemical space compared to its closest commercially available analogs. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide (CAS 1008063-81-7) has MW = 384.9, and 2-(2,5-dimethylbenzenesulfonamido)-N-(2-fluorophenyl)propanamide (CAS 1008701-57-2) has MW = 364.4 . The systematic increase in MW across this series (364.4 → 384.9 → 401.3) corresponds to increasing halogen content and provides a rational basis for selecting the appropriate analog based on the desired balance of potency and drug-like properties in a screening cascade [1].

Chemical libraries Screening collection design Lead-like properties

Optimal Application Scenarios for N-(3,4-Dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide (CAS 1009251-83-5)


Scaffold for Carbonic Anhydrase Isozyme-Selective Inhibitor Development

Based on the class-level evidence that 3,4-dichlorophenyl-substituted sulfonamides exhibit preferential binding to specific CA isoforms over the broadly inhibited CA II [1], this compound is best utilized as a starting scaffold for designing CA IX- or CA XII-selective inhibitors for oncology applications. Researchers should procure this compound when the goal is to retain a 3,4-dichlorophenyl pharmacophore while exploring the SAR space accessible via modification of the 2,5-dimethylbenzenesulfonamide group and the propanamide linker.

High-Lipophilicity Probe for Intracellular Target Engagement Studies

The predicted logP of ~3.8–4.1, driven by the dual chloro substitution [1], positions this compound favorably for target engagement studies requiring cell membrane penetration. It is particularly suited for targets located in lipophilic subcellular compartments (e.g., endoplasmic reticulum, mitochondrial membranes) where more polar sulfonamide analogs (logP < 3.0) may fail to achieve adequate intracellular concentrations. This compound should be considered when a target engagement assay shows poor activity for lower-logP analogs despite comparable in vitro potency.

Mid-Series SAR Anchor Point in Halogen Scanning Optimization

The congeneric series comparison (MW 364.4 → 384.9 → 401.3) demonstrates that the target compound is the highest-MW member of the commercially available halogen-variant series [1]. In a halogen scanning SAR campaign, this compound serves as the dichloro 'endpoint' against which the mono-fluoro (CAS 1008701-57-2) and chloro-fluoro (CAS 1008063-81-7) analogs are benchmarked. Procurement of all three analogs enables a complete halogen scan that can reveal whether biological activity correlates with halogen size, electronegativity, or lipophilicity, thereby guiding further synthetic optimization.

Metabolic Stability Benchmarking Against Unsubstituted Sulfonamide Probes

The 2,5-dimethyl steric shielding motif in the target compound is predicted to reduce CYP-mediated oxidative metabolism of the sulfonamide NH compared to unsubstituted or mono-substituted benzenesulfonamide analogs [1]. In ADME screening cascades, this compound should be included as a positive control for metabolically stabilized sulfonamides. If the target compound demonstrates significantly longer microsomal half-life than an unsubstituted benzenesulfonamide comparator, it validates the steric shielding strategy and supports further investment in ortho-substituted sulfonamide series.

Quote Request

Request a Quote for N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.